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molecular formula C13H15NO2 B1624351 Tert-butyl 1H-indole-2-carboxylate CAS No. 84117-86-2

Tert-butyl 1H-indole-2-carboxylate

Cat. No. B1624351
M. Wt: 217.26 g/mol
InChI Key: FMNXFKVTZJWOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608633B2

Procedure details

1.00 g (6.21 mmol) indole-2-carboxylic acid is dissolved in 15 ml absolute THF, mixed with 1.01 g (6.23 mmol) N,N-carbonyldiimidazole and stirred at room temperature for 1 hour. Thereafter, 0.77 g (6.86 mmol) potassium-tert-butylate and 9.12 g (123 mmol) tert-butanol are added. Following heating under reflux for 6 hours, quenching using 5 ml water, filtrating off, rinsing with THF, drying on sodium sulfate and concentration on the rotary evaporator, a brown solid is obtained as the crude product. Preliminary purification by means of column chromatography on silica gel using a short column with petroleum ether/ethyl acetate 95:5 leaves a white solid which is purified on silica gel by means of column chromatography (flow agent: petroleum ether/ethyl acetate 98:2) and yields the product as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
[Compound]
Name
potassium tert-butylate
Quantity
0.77 g
Type
reactant
Reaction Step Three
Quantity
9.12 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=[O:11].C1N=CN(C(N2C=NC=C2)=O)C=1.[C:25](O)([CH3:28])([CH3:27])[CH3:26]>C1COCC1>[C:25]([O:11][C:10]([C:2]1[NH:1][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2)=[O:12])([CH3:28])([CH3:27])[CH3:26]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.01 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Three
Name
potassium tert-butylate
Quantity
0.77 g
Type
reactant
Smiles
Name
Quantity
9.12 g
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Following heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
quenching
FILTRATION
Type
FILTRATION
Details
filtrating off
WASH
Type
WASH
Details
rinsing with THF
CUSTOM
Type
CUSTOM
Details
drying on sodium sulfate and concentration on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
a brown solid is obtained as the crude product
CUSTOM
Type
CUSTOM
Details
Preliminary purification by means of column chromatography on silica gel using a short column with petroleum ether/ethyl acetate 95:5
CUSTOM
Type
CUSTOM
Details
leaves a white solid which
CUSTOM
Type
CUSTOM
Details
is purified on silica gel by means of column chromatography (flow agent: petroleum ether/ethyl acetate 98:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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